molecular formula C15H11ClN2O3S3 B2781722 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide CAS No. 896285-75-9

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide

Cat. No.: B2781722
CAS No.: 896285-75-9
M. Wt: 398.89
InChI Key: SBIJYPCETLLAIT-UHFFFAOYSA-N
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Description

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide is a heterocyclic compound featuring a thiazole core substituted with a 5-chlorothiophene moiety and a 3-methanesulfonylbenzamide group.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S3/c1-24(20,21)10-4-2-3-9(7-10)14(19)18-15-17-11(8-22-15)12-5-6-13(16)23-12/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIJYPCETLLAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide typically involves a multi-step process. The starting material, 4-(5-chlorothiophen-2-yl)thiazol-2-amine, is synthesized through a series of reactions including halogenation and cyclization . The final step involves the coupling of the thiazole derivative with 3-methanesulfonylbenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide has been extensively studied for its potential therapeutic applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Core

Compound Name (CAS) Molecular Formula Key Substituents Purity Key Differences vs. Target Compound
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide (Target) C₁₅H₁₀ClN₂O₂S₃ 3-methanesulfonylbenzamide, 5-chlorothiophene N/A Reference compound
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-thiophen-3-ylacetamide (851469-04-0) C₁₃H₉ClN₂OS₃ 2-thiophen-3-ylacetamide N/A Acetamide vs. benzamide; lacks sulfonyl group
5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (313395-73-2) C₁₈H₁₃ClN₃O₄S 2-nitrobenzamide, 4-methoxy-3-methylphenyl N/A Nitro group (electron-withdrawing) vs. methanesulfonyl
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (338749-93-2) C₁₄H₁₅ClN₃O₂S 2-morpholinoacetamide, 2-chlorophenyl 95% Morpholine ring enhances solubility vs. sulfonyl group
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide (361480-70-8) C₂₃H₁₈ClN₃O₃S₃ 4-tetrahydroisoquinoline-sulfonylbenzamide N/A Bulky tetrahydroisoquinoline vs. methanesulfonyl

Key Observations:

  • Electron-withdrawing groups : The target compound’s methanesulfonyl group may enhance polarity and metabolic stability compared to acetamide (851469-04-0) or morpholine (338749-93-2) derivatives .
  • Aromatic vs.

Physicochemical Properties

While exact data (e.g., logP, solubility) for the target compound are unavailable, inferences can be drawn from analogs:

  • Molecular weight: The target compound (MW ≈ 397 g/mol) is smaller than the tetrahydroisoquinoline analog (MW 516 g/mol) , favoring better bioavailability.
  • Polarity : Methanesulfonyl and nitro groups increase hydrophilicity compared to morpholine or thiophene-acetamide derivatives .
  • Stability : The 5-chlorothiophene moiety likely enhances resistance to oxidative degradation, a feature shared with 851469-04-0 and 313395-73-2 .

Functional Implications

  • Antimicrobial activity : Chlorothiophene-thiazole hybrids (e.g., 851469-04-0) are associated with antibacterial effects, likely due to membrane disruption .
  • Solubility vs. permeability : The target compound’s balance of sulfonyl polarity and thiophene hydrophobicity may optimize drug-like properties compared to bulkier analogs .

Biological Activity

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide is a synthetic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential therapeutic applications, notably as an anti-inflammatory and analgesic agent.

Chemical Structure and Properties

The compound's structure features a thiazole ring, a thiophene ring, and a methanesulfonyl group attached to a benzamide core. This unique configuration contributes to its biological activity.

Property Details
IUPAC Name This compound
Molecular Formula C15H14ClN2O3S2
Molecular Weight 358.86 g/mol
CAS Number 896285-75-9

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in the inflammatory process. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators such as prostaglandins. By blocking these enzymes, the compound reduces inflammation and alleviates pain.

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that it can effectively reduce the production of inflammatory cytokines in various cell lines. For instance:

  • A study involving lipopolysaccharide-stimulated macrophages showed that treatment with this compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential as an anti-inflammatory agent .

Analgesic Properties

In animal models, this compound has been evaluated for its analgesic effects. The results indicated that it significantly reduced pain responses in models of acute pain, such as the formalin test and hot plate test. The analgesic effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential for development as a therapeutic agent .

Comparative Studies

To further understand the efficacy of this compound, comparative studies with similar compounds have been conducted:

Compound Anti-inflammatory Activity Analgesic Activity
This compoundHighHigh
AspirinModerateHigh
IbuprofenModerateVery High

These studies highlight the compound's promising profile compared to established anti-inflammatory agents.

Clinical Relevance

While extensive clinical trials are still needed, preliminary findings suggest that this compound could be beneficial for patients suffering from chronic inflammatory conditions such as arthritis or other pain-related disorders. Its ability to target COX enzymes specifically provides a pathway for developing more selective anti-inflammatory therapies with potentially fewer side effects than traditional NSAIDs .

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